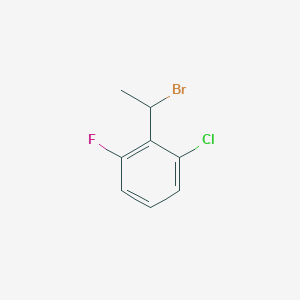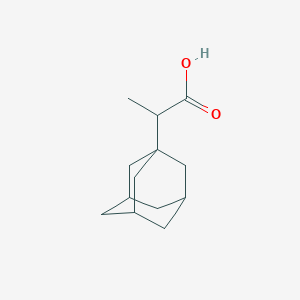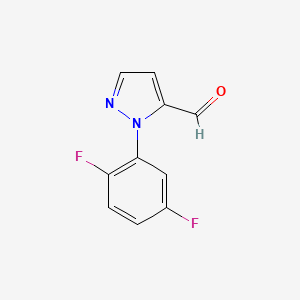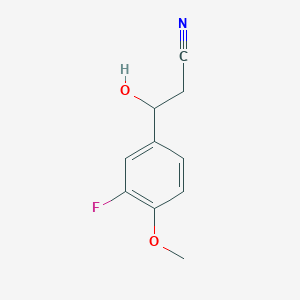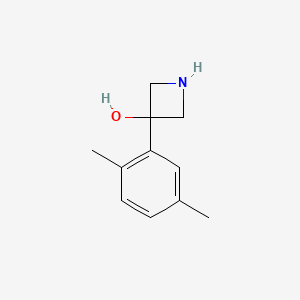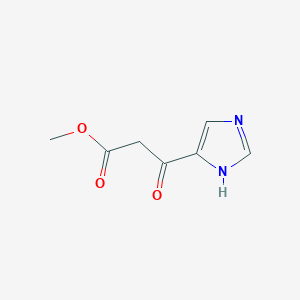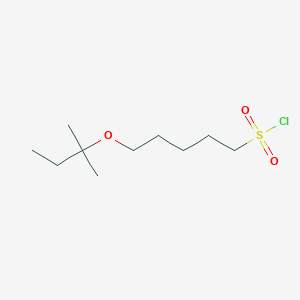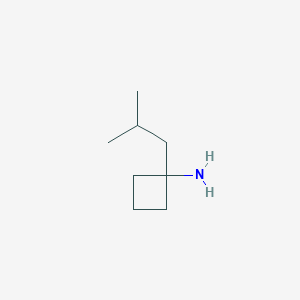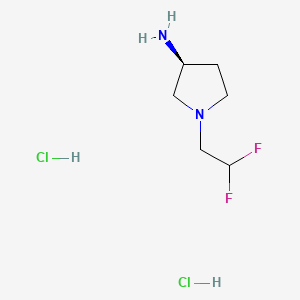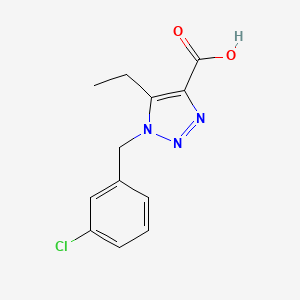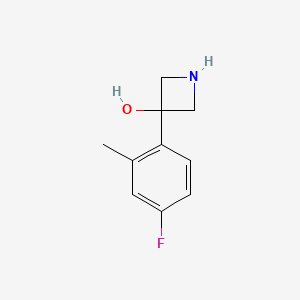
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is a member of the azetidin-3-ol family, characterized by a four-membered azetidine ring with a hydroxyl group and a substituted phenyl ring
Preparation Methods
The synthesis of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with an appropriate azetidine precursor under specific conditions. One common method involves the use of a microwave-assisted Reformatsky reaction, which provides a convenient and efficient route to the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s biological activity is of interest for studying its potential effects on various biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)azetidin-3-ol involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This disruption induces apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and survivin and upregulating pro-apoptotic proteins like Bax .
Comparison with Similar Compounds
3-(4-Fluoro-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-Fluoroazetidin-2-ones: These compounds also exhibit anticancer activity by targeting tubulin polymerization.
3-(4-Methylphenyl)azetidin-3-ol: This compound has a similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-9(7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
ONXNKSYFEAJCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
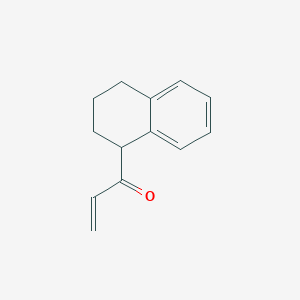
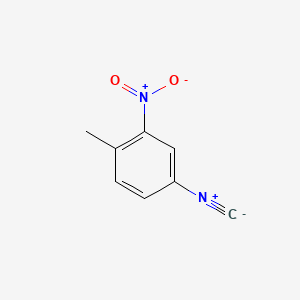
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
